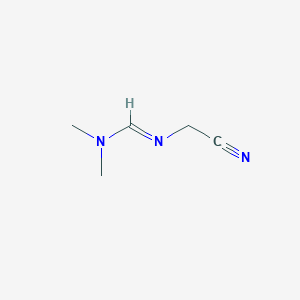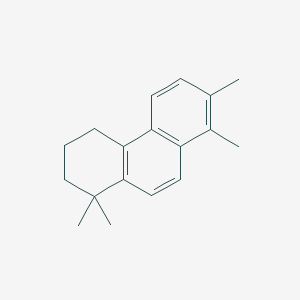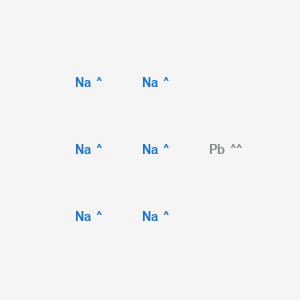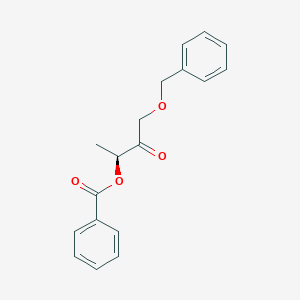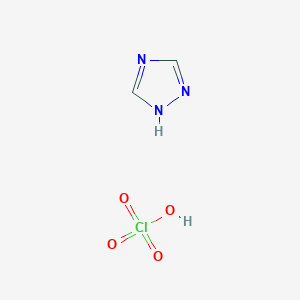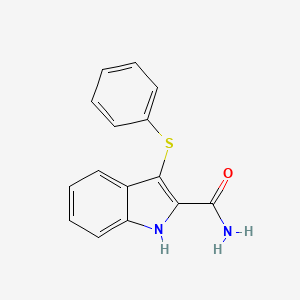
1H-Indole-2-carboxamide, 3-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2-carboxamide, 3-(phenylthio)- is a compound belonging to the indole family, which is a significant class of heterocyclic organic compounds. Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The presence of the carboxamide moiety at position 2 and the phenylthio group at position 3 of the indole ring contributes to the unique properties of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxamide, 3-(phenylthio)- typically involves the introduction of the carboxamide group at position 2 and the phenylthio group at position 3 of the indole ring. One common method involves the reaction of indole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the carboxamide. The phenylthio group can be introduced through a nucleophilic substitution reaction using a thiol reagent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the scalability and economic viability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole-2-carboxamide, 3-(phenylthio)- can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the indole ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1H-Indole-2-carboxamide, 3-(phenylthio)- involves its interaction with specific molecular targets. The carboxamide moiety can form hydrogen bonds with enzymes and proteins, inhibiting their activity. The phenylthio group may also contribute to the compound’s binding affinity and specificity. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-2-carboxamide: Lacks the phenylthio group, which may result in different biological activities.
1H-Indole-3-carboxamide: The carboxamide group is at position 3 instead of position 2, leading to different interactions with molecular targets.
1H-Indole-2-carboxamide, 3-(methylthio)-: Similar structure but with a methylthio group instead of a phenylthio group, which may affect its chemical reactivity and biological properties
Uniqueness
1H-Indole-2-carboxamide, 3-(phenylthio)- is unique due to the presence of both the carboxamide and phenylthio groups, which contribute to its distinct chemical and biological properties. These functional groups enable specific interactions with enzymes and proteins, making it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
148900-64-5 |
|---|---|
Molekularformel |
C15H12N2OS |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
3-phenylsulfanyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H12N2OS/c16-15(18)13-14(19-10-6-2-1-3-7-10)11-8-4-5-9-12(11)17-13/h1-9,17H,(H2,16,18) |
InChI-Schlüssel |
FSWPMLRYVQIPLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=C(NC3=CC=CC=C32)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


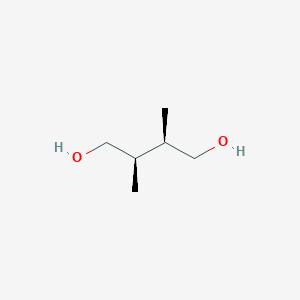
![3-[10-(4-Methoxyphenoxy)decyl]thiophene](/img/structure/B14279210.png)
![2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl-](/img/structure/B14279218.png)
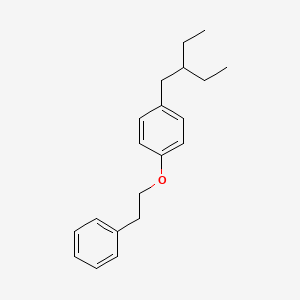
![{[1-(4-Fluorophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14279231.png)
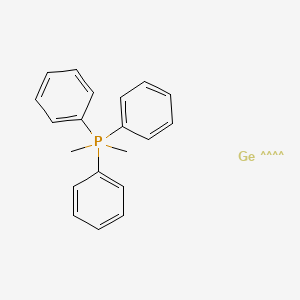
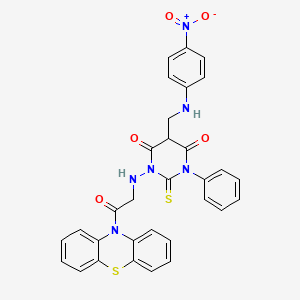
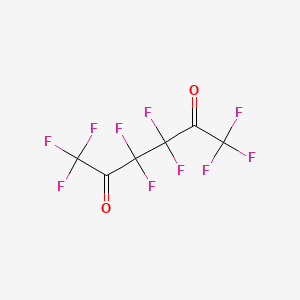
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide](/img/structure/B14279243.png)
